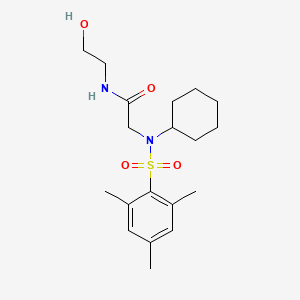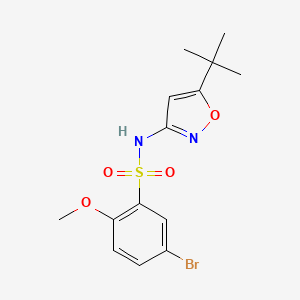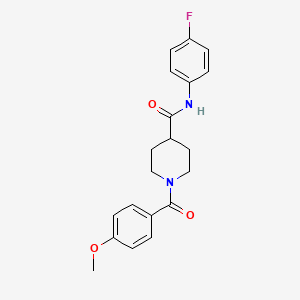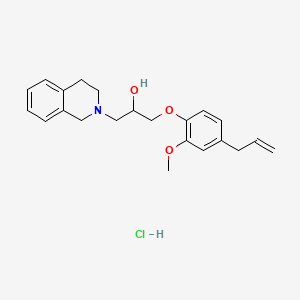![molecular formula C21H13Cl2N3O4 B5178152 2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178152.png)
2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is known for its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, compound X has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and the growth of cancer cells. Additionally, compound X has been shown to modulate the immune system, leading to a reduction in autoimmune responses.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Additionally, compound X has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using compound X in lab experiments is its ability to selectively target certain enzymes and proteins in the body. This allows for more precise and targeted experiments. Additionally, compound X has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of compound X. One area of focus is the development of new drugs based on the structure of compound X. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential therapeutic applications. Finally, more studies are needed to determine the optimal dosage and administration of compound X in various disease states.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves the reaction of 2-amino-4-nitrobenzoic acid with 2-(3-chloro-4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with thionyl chloride and chlorinated to yield 2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O4/c1-11-2-3-12(8-16(11)22)21-25-18-9-13(4-7-19(18)30-21)24-20(27)15-6-5-14(26(28)29)10-17(15)23/h2-10H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPBUVGVZGSZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5178069.png)


![N~1~-(2-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178098.png)

![tert-butyl[2-(2,3,5-trimethylphenoxy)ethyl]amine oxalate](/img/structure/B5178117.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178121.png)

![2,2,3,3-tetrafluoropropyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5178139.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B5178151.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5178171.png)